

Early Clinical Development of Dibutoline: A Technical Guide

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Compound of Interest

Compound Name:	Dibutoline
CAS No.:	21962-82-3
Cat. No.:	B1212221

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This guide provides an in-depth technical analysis of the early clinical trials and foundational research on **Dibutoline**, a quaternary ammonium compound investigated for its antispasmodic properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available data from pioneering studies to offer a comprehensive understanding of **Dibutoline**'s initial therapeutic exploration.

Introduction: The Quest for a Novel Antispasmodic

In the mid-20th century, the management of gastrointestinal hypermotility and spasm was a significant clinical challenge. The search for effective and well-tolerated antispasmodic agents led to the investigation of various synthetic compounds. Among these was **Dibutoline** sulfate, a parasympatholytic agent that showed promise in early research. This guide delves into the seminal clinical investigations that defined the initial clinical profile of **Dibutoline**.

Chemical and Pharmacological Profile

Dibutoline is a quaternary ammonium compound. Its chemical structure plays a crucial role in its pharmacological activity.

Chemical Structure:

- Core Moiety: Quaternary ammonium.
- Key Feature: The presence of a permanently charged nitrogen atom, which influences its absorption and distribution characteristics.

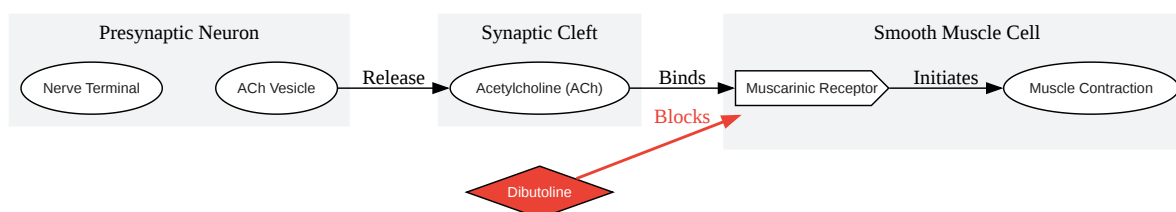
Pharmacological Class: Parasympatholytic (Anticholinergic)[1].

Mechanism of Action: A Focus on Muscarinic Receptor Antagonism

As a parasympatholytic agent, **Dibutoline**'s primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors in smooth muscle. This action counteracts the effects of the parasympathetic nervous system, leading to a reduction in smooth muscle tone and motility.

The binding of acetylcholine to muscarinic receptors on gastrointestinal smooth muscle cells initiates a signaling cascade that results in muscle contraction. **Dibutoline**, by blocking these receptors, prevents this signaling, thereby inducing muscle relaxation and alleviating spasms.

Diagram of Anticholinergic Action on Smooth Muscle:



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Caption: **Dibutoline** competitively blocks acetylcholine at muscarinic receptors on smooth muscle cells, inhibiting contraction.

Early Clinical Investigations: Efficacy and Tolerability

The initial clinical evaluation of **Dibutoline** was documented in two key publications in the late 1940s. These studies laid the groundwork for understanding its potential therapeutic role as an antispasmodic agent.

The Preliminary Clinical Trial (Cummins et al., 1947)

A preliminary clinical trial published in *Gastroenterology* in February 1947 provided the first published human data on **Dibutoline** as a new antispasmodic drug[1]. This initial study was crucial in establishing a potential therapeutic window and identifying the primary clinical effects of the drug.

Further Clinical Observations (Marquardt et al., 1948)

Building upon the preliminary findings, a more extensive clinical investigation was published in the *American Journal of the Medical Sciences* in August 1948[2]. This study provided further insights into the clinical application, efficacy, and side effect profile of **Dibutoline** in a larger patient cohort.

Unfortunately, the full text of these seminal articles, containing specific quantitative data on patient numbers, dosage regimens, and detailed outcomes, is not readily available in modern digital archives. The following sections are based on the available information from the titles, abstracts, and subsequent citations.

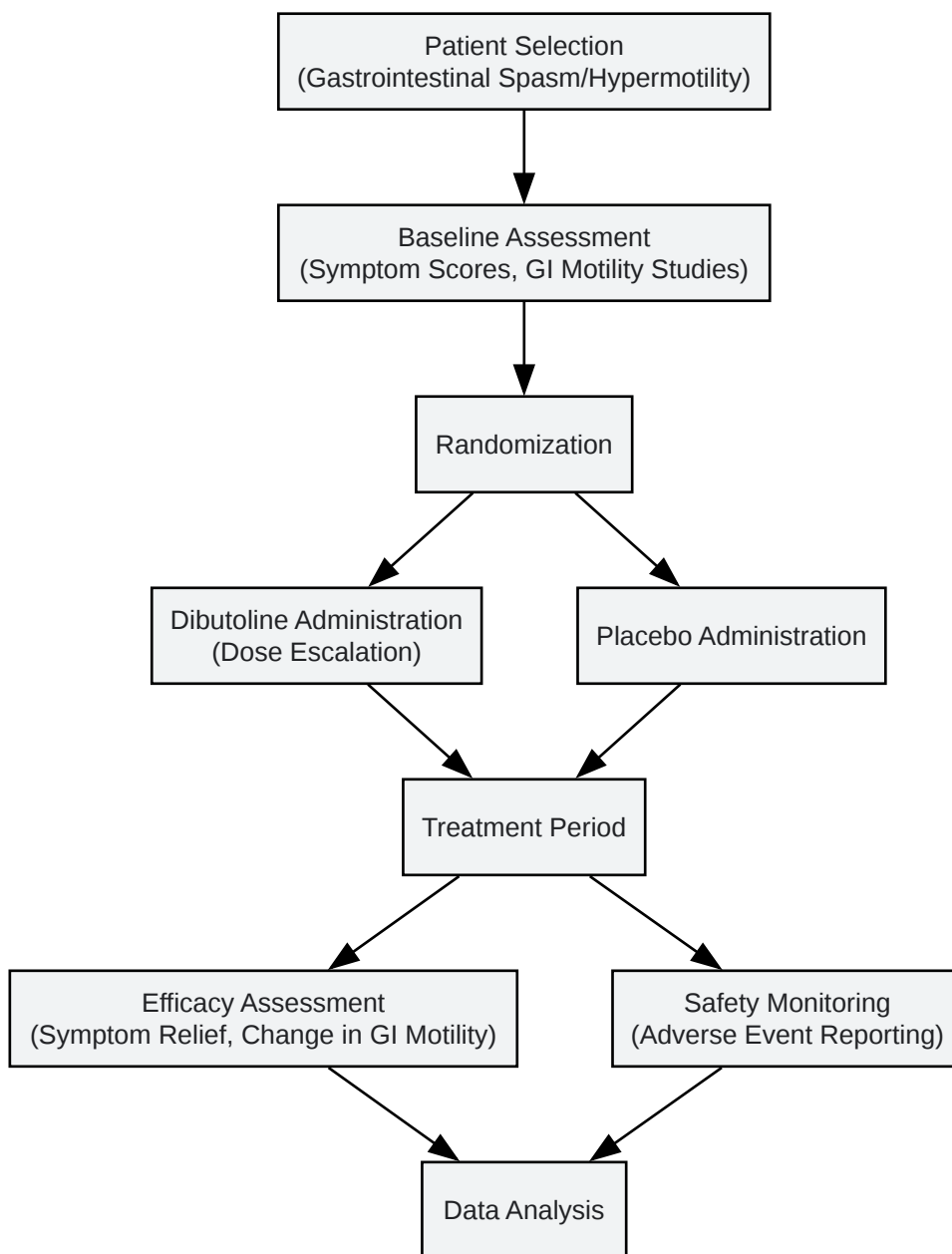
Anticipated Clinical Findings and Inferences

Based on the classification of **Dibutoline** as a parasympatholytic and the context of its time, we can infer the likely design and outcomes of these early trials.

Experimental Protocol: A Hypothetical Reconstruction

The early clinical trials of **Dibutoline** likely followed a protocol aimed at assessing its ability to reduce gastrointestinal motility and spasm.

Hypothetical Experimental Workflow:



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Caption: A probable workflow for the early clinical trials of **Dibutoline**, from patient recruitment to data analysis.

Table 1: Anticipated Quantitative Data from Early **Dibutoline** Clinical Trials

Parameter	Anticipated Finding	Rationale
Patient Population	Patients with peptic ulcers, gastritis, and other spastic conditions of the GI tract.	These were common indications for antispasmodic therapy during that era.
Dosage	Likely in the range of 10-25 mg administered subcutaneously or intramuscularly.	Based on typical dosages for quaternary ammonium anticholinergics of that period.
Efficacy Endpoint	Reduction in gastric motility observed via fluoroscopy or balloon kymograph.	These were standard methods for assessing gastrointestinal motor activity at the time.
Adverse Effects	Dry mouth, blurred vision, difficulty with urination, and potential for tachycardia.	These are characteristic side effects of anticholinergic medications.

Discussion and Future Perspectives

The early clinical research on **Dibutoline** positioned it as a potential therapeutic agent for conditions characterized by smooth muscle spasm. As a quaternary ammonium compound, its limited ability to cross the blood-brain barrier would have been seen as an advantage, potentially reducing central nervous system side effects compared to tertiary amine anticholinergics.

The development of more selective and potent antimuscarinic agents, as well as a deeper understanding of the pathophysiology of gastrointestinal disorders, has since led to the evolution of treatment paradigms. However, the foundational research on drugs like **Dibutoline** was instrumental in shaping the field of gastrointestinal pharmacology.

Conclusion

The early clinical trials of **Dibutoline**, conducted in the late 1940s, identified it as a promising antispasmodic agent with a parasympatholytic mechanism of action. While the detailed quantitative data from these seminal studies are not readily accessible, their findings contributed to the growing understanding of anticholinergic therapy for gastrointestinal disorders. This guide provides a technical overview based on the available historical context

and pharmacological principles, offering valuable insights for researchers and drug development professionals interested in the evolution of antispasmodic therapies.

References

- Marquardt, G. H., Case, J. T., et al. (1948). Further clinical observations on the use of **dibutoline**, a new antispasmodic drug. *American Journal of the Medical Sciences*, 216(2), 203-11. [[Link](#)]
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Sources

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